molecular formula C14H16ClN3OS B7678773 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide

3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B7678773
M. Wt: 309.8 g/mol
InChI Key: KRVLKOONATWRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in cytokine signaling and immune system function. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide selectively inhibits JAK3, which plays a key role in cytokine signaling and immune system function. By inhibiting JAK3, this compound reduces the production of pro-inflammatory cytokines and prevents their downstream effects on immune cells. This results in a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in pro-inflammatory cytokine production, a decrease in immune cell activation and migration, and an improvement in tissue damage and repair.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide for lab experiments is its specificity for JAK3, which allows for the selective inhibition of this target without affecting other JAK family members. This can be useful for studying the role of JAK3 in cytokine signaling and immune system function. However, one limitation is that this compound may not fully replicate the effects of genetic JAK3 deficiency, which can be a more complete model of JAK3 inhibition.

Future Directions

There are several potential future directions for research on 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical use.

Synthesis Methods

The synthesis of 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide involves several steps, starting with the reaction of 3-chlorothiophene-2-carboxylic acid with thionyl chloride to form 3-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with N-(pyridin-3-ylmethyl)propan-1-amine to form the corresponding amide. Finally, the amide is treated with formaldehyde and hydrogen chloride gas to form the desired product, this compound.

Scientific Research Applications

3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving symptoms in preclinical and clinical studies.

Properties

IUPAC Name

3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-12-4-7-20-13(12)10-17-6-3-14(19)18-9-11-2-1-5-16-8-11/h1-2,4-5,7-8,17H,3,6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVLKOONATWRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCNCC2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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